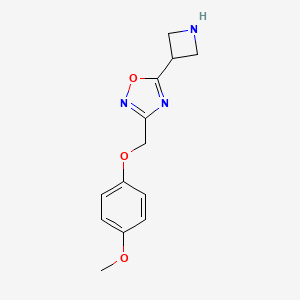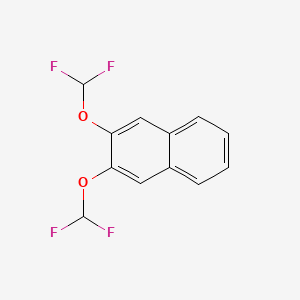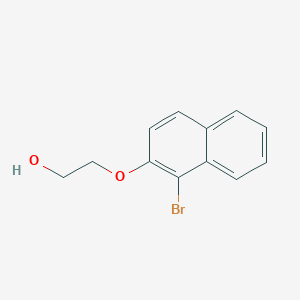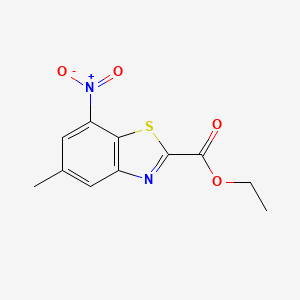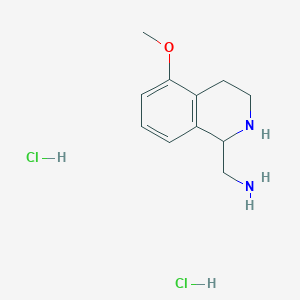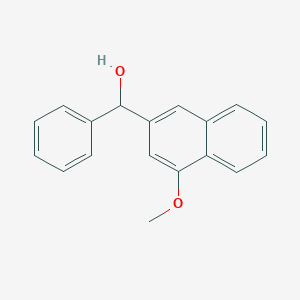
7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cloro-4-hidroxi-6-metoxiquinolina-3-carbohidrazida es un compuesto químico con la fórmula molecular C11H10ClN3O3 y un peso molecular de 267.67 g/mol Es un derivado de la quinolina, un compuesto orgánico aromático heterocíclico
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 7-Cloro-4-hidroxi-6-metoxiquinolina-3-carbohidrazida típicamente implica la reacción de 7-cloro-4-hidroxi-6-metoxiquinolina con hidrato de hidracina. La reacción se lleva a cabo bajo condiciones de reflujo, a menudo en presencia de un solvente adecuado como etanol o metanol .
Métodos de Producción Industrial: Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general involucra la síntesis a gran escala utilizando los mismos principios que la síntesis de laboratorio, con optimizaciones para el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: 7-Cloro-4-hidroxi-6-metoxiquinolina-3-carbohidrazida puede someterse a diversas reacciones químicas, incluidas:
Oxidación: Esta reacción puede conducir a la formación de derivados de óxido de quinolina N.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir varios sustituyentes en la posición cloro.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar en condiciones básicas.
Productos Principales Formados:
Oxidación: Derivados de óxido de quinolina N.
Reducción: Derivados de amina.
Sustitución: Varios derivados de quinolina sustituidos.
Aplicaciones Científicas De Investigación
7-Cloro-4-hidroxi-6-metoxiquinolina-3-carbohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermediario en la síntesis de derivados de quinolina más complejos.
Medicina: La investigación continúa sobre su posible uso como agente antimalárico y anticancerígeno.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 7-Cloro-4-hidroxi-6-metoxiquinolina-3-carbohidrazida implica su interacción con los objetivos celulares. En las aplicaciones antimicrobianas, se cree que inhibe la síntesis de ácidos nucleicos al intercalarse en el ADN. Esto interrumpe el proceso de replicación, lo que lleva a la muerte celular . En la investigación del cáncer, se ha demostrado que el compuesto induce la apoptosis en las células cancerosas al activar vías de señalización específicas .
Compuestos Similares:
- 7-Cloro-4-hidroxiquinolina
- 6-Metoxiquinolina-3-carbohidrazida
- Ácido 4-hidroxi-6-metoxiquinolina-3-carboxílico
Comparación: 7-Cloro-4-hidroxi-6-metoxiquinolina-3-carbohidrazida es única debido a la presencia de ambos sustituyentes cloro y metoxi en el anillo de quinolina. Esta combinación mejora su actividad biológica en comparación con compuestos similares. Por ejemplo, 7-Cloro-4-hidroxiquinolina carece del grupo metoxi, lo que reduce su efectividad en ciertas aplicaciones .
Comparación Con Compuestos Similares
- 7-Chloro-4-hydroxyquinoline
- 6-Methoxyquinoline-3-carbohydrazide
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
Comparison: 7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide is unique due to the presence of both chloro and methoxy substituents on the quinoline ring. This combination enhances its biological activity compared to similar compounds. For example, 7-Chloro-4-hydroxyquinoline lacks the methoxy group, which reduces its effectiveness in certain applications .
Propiedades
Fórmula molecular |
C11H10ClN3O3 |
|---|---|
Peso molecular |
267.67 g/mol |
Nombre IUPAC |
7-chloro-6-methoxy-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H10ClN3O3/c1-18-9-2-5-8(3-7(9)12)14-4-6(10(5)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17) |
Clave InChI |
SAHWYMPFJJQWKF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


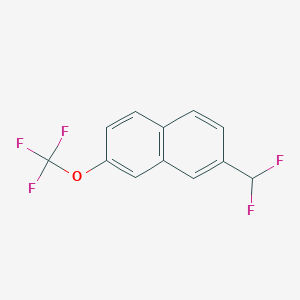

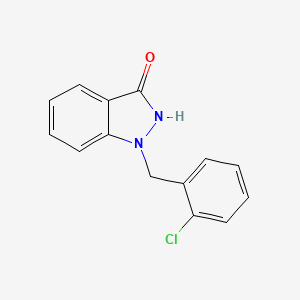

![Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-](/img/structure/B11855608.png)
